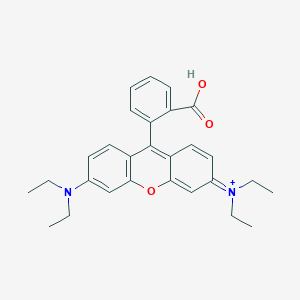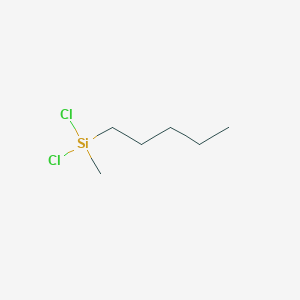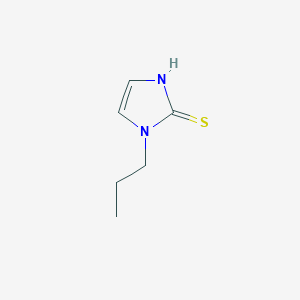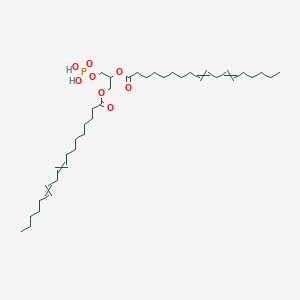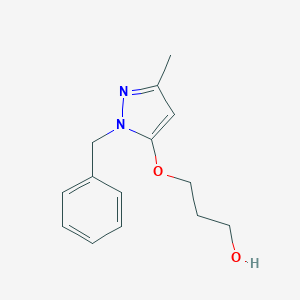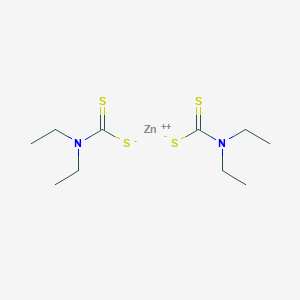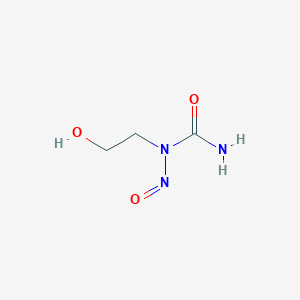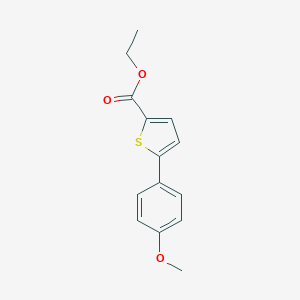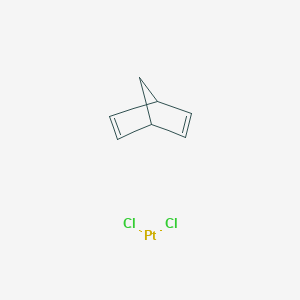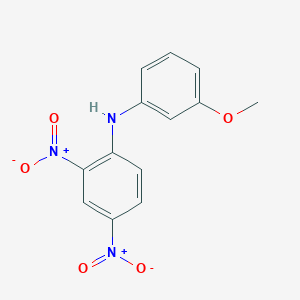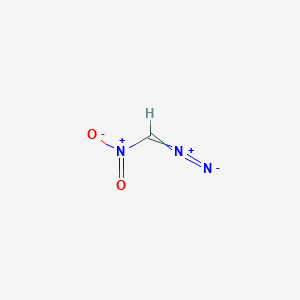
4-丙基联苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylbiphenyl is an organic compound with the chemical formula C15H18 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .
Synthesis Analysis
In terms of preparation, 4-Propylbiphenyl can be obtained by reacting biphenyl with propylbromide . The detailed synthesis method involves the choice of reaction conditions, catalysts, and solvents, and needs to be carried out under the conditions of organic synthesis in the laboratory .Molecular Structure Analysis
The molecular formula of 4-Propylbiphenyl is C15H16 . Its average mass is 196.288 Da and its monoisotopic mass is 196.125198 Da .Physical And Chemical Properties Analysis
4-Propylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 304.4±12.0 °C at 760 mmHg, and a flash point of 141.4±10.3 °C . It also has good solubility and can be dissolved in common organic solvents, such as ethanol, acetone, and dichloromethane .科学研究应用
液晶设计
4-丙基联苯可用于液晶的设计。 研究表明,将烷基末端和六苯核的侧向取代基结合在一起的六苯基液晶可以实现温度稳定的宽向列相 . 这使得它们在光学和电子应用方面很有前景 .
光电子学
这些液晶材料的高双折射值使其适合用于光电子学 . 光电子器件将光转换为电或反之,并用于各种应用中,包括太阳能电池、LED灯和光电探测器 .
光子学
光子学涉及光的产生、发射、传输、调制、信号处理、开关、放大和检测/传感。 这些液晶材料的高双折射值使其适合用于光子学 .
电子学
这些液晶材料的高双折射值使其适合用于电子学 . 它们可以用于各种电子设备,包括晶体管、二极管和传感器 .
抗菌剂
联苯衍生物,如 4-丙基联苯,因其作为抗菌剂的潜力而被研究 . 其中一些化合物对流行的抗生素耐药性革兰氏阳性和革兰氏阴性病原体表现出有效的抗菌活性 .
药物开发
安全和危害
属性
IUPAC Name |
1-phenyl-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 |
Source


|
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10289-45-9 |
Source


|
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the molecular structure of 4-Propylbiphenyl derivatives influence their liquid crystal properties?
A: Studies on 4-(trans-4-propylcyclohexyl)benzonitrile (3-CBCN), a 4-Propylbiphenyl derivative, reveal a direct relationship between its molecular structure and liquid crystal behavior. [] The rigid, rod-like structure of 3-CBCN contributes to its ability to form a nematic liquid crystal phase. Furthermore, comparisons with structurally similar compounds, such as 4′-propylbiphenyl-4-carbonitrile (3-BBCN) and trans, trans-4′-propylbicyclohexyl-4-carbonitrile (3-CCCN), highlight how variations in molecular flexibility and intermolecular interactions impact mesophase stability and transition temperatures. [, ]
Q2: Can 4-Propylbiphenyl derivatives be degraded by microorganisms?
A: Research demonstrates that the 4-Propylbiphenyl derivative 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (DTMDPB), a fluorinated liquid crystal monomer (FLCM), can be biotransformed by microbial communities. [] Specifically, the enrichment culture BG1, containing Sphingopyxis and Agromyces species, exhibited the capacity to degrade DTMDPB through a series of enzymatic reactions, including reductive defluorination, ether bond cleavage, and aromatic ring opening. [] This finding suggests a potential for bioremediation of environments contaminated with FLCMs.
Q3: How do substituents on the 4-Propylbiphenyl scaffold affect the material properties of oxadiazole derivatives?
A: Introducing amine moieties and varying the alkyl chain length on the 4-Propylbiphenyl core of oxadiazole derivatives significantly impacts their morphology and photophysical properties. [] For example, incorporating a dimethylamino group and a heptyl chain resulted in a nematic liquid-crystalline phase, while a shorter propyl chain led to a crystalline structure. [] This highlights the potential for tailoring the properties of these materials for applications in optoelectronic devices by fine-tuning their molecular structure.
Q4: What insights can molecular docking studies provide regarding the interactions of 4-Propylbiphenyl derivatives with biological targets?
A: Molecular docking simulations have been employed to investigate the binding modes and affinities of 4-Propylbiphenyl-containing sydnones to cancer-related proteins. [] These studies revealed favorable interactions with targets like EGF-TK, suggesting a potential mechanism for their observed antiproliferative effects. [] Computational approaches like these offer valuable tools for understanding structure-activity relationships and guiding the development of more potent and selective drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

